![molecular formula C2H2NO2- B14389313 [(2-Oxoethylidene)amino]oxidanide CAS No. 88673-19-2](/img/structure/B14389313.png)
[(2-Oxoethylidene)amino]oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Oxoethylidene)amino]oxidanide is a chemical compound with the molecular formula C3H2N3O2. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxoethylidene)amino]oxidanide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of amino and cyano groups with oxoethylidene compounds . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Oxoethylidene)amino]oxidanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
[(2-Oxoethylidene)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Oxoethylidene)amino]oxidanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [(2-Oxoethylidene)amino]oxidanide include:
- [(2-Amino-1-cyano-2-oxoethylidene)amino]oxidanide
- [(E)-(2-Amino-1-cyano-2-oxoethylidene)amino]oxidanide
Uniqueness
This compound is unique due to its specific structure and reactivity, which differentiate it from other similar compounds.
Propiedades
Número CAS |
88673-19-2 |
|---|---|
Fórmula molecular |
C2H2NO2- |
Peso molecular |
72.04 g/mol |
Nombre IUPAC |
2-oxidoiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/p-1 |
Clave InChI |
PRRPUEWAMYRKPC-UHFFFAOYSA-M |
SMILES canónico |
C(=N[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
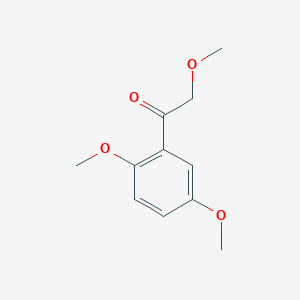
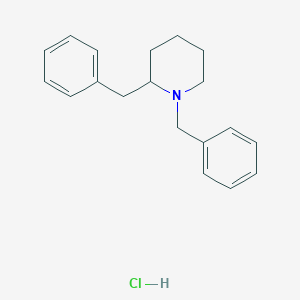
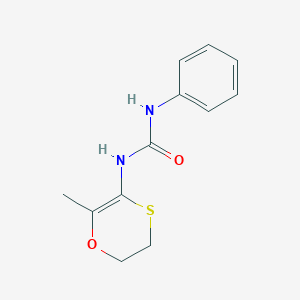
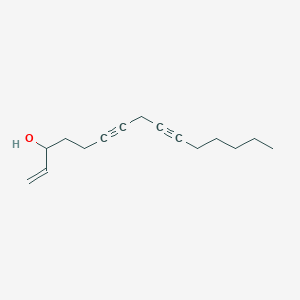
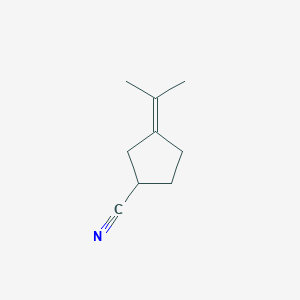

![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
